4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H19F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . Another method involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine, followed by nanofiltration and hydrogen chloride gas treatment to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of nanofiltration membranes and hydrogen chloride gas ensures high purity and yield, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, Raney Nickel, and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzophenone derivatives .
Scientific Research Applications
4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline: This compound shares a similar structure but differs in its functional groups and applications.
4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride: Another related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is unique due to its combination of a trifluoromethyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVKVIDYNUOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642986 |
Source
|
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-93-2 |
Source
|
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.